molecular formula C10H13ClO3S2 B069809 2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol CAS No. 175201-61-3

2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol

Cat. No.: B069809
CAS No.: 175201-61-3
M. Wt: 280.8 g/mol
InChI Key: OJFJFOGFPOGEAV-UHFFFAOYSA-N
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Description

2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol is a chemical compound with the molecular formula C10H13ClO3S2 It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 2-mercaptoethanol.

    Reaction: The 4-chlorobenzenesulfonyl chloride is reacted with 2-mercaptoethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)acetic acid
  • 2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethanol

Uniqueness

2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and sulfonyl group make it a versatile intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S2/c11-9-1-3-10(4-2-9)16(13,14)8-7-15-6-5-12/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFJFOGFPOGEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCSCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380992
Record name 2-{[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-61-3
Record name 2-[[2-[(4-Chlorophenyl)sulfonyl]ethyl]thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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